molecular formula C10H9N3O2 B13276300 2-(4-Methoxy-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

2-(4-Methoxy-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13276300
M. Wt: 203.20 g/mol
InChI Key: XUWNXRRJBPEVMV-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methoxy-1H-pyrazole with 3-pyridinecarboxaldehyde under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(4-Methoxy-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.

    Reduction: 2-(4-Methoxy-1H-pyrazol-1-yl)pyridine-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1H-pyrazol-1-yl)pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group, which allows for diverse chemical modifications and applications. Its dual-ring structure provides a versatile scaffold for the development of new compounds with potential biological and material applications .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-(4-methoxypyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H9N3O2/c1-15-9-5-12-13(6-9)10-8(7-14)3-2-4-11-10/h2-7H,1H3

InChI Key

XUWNXRRJBPEVMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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